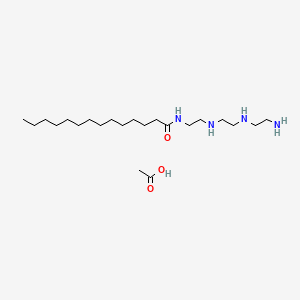

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate

Description

Systematic IUPAC Nomenclature

The systematic name This compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for branched alkylamine derivatives and acylated compounds. The parent structure is myristamide , the amide of myristic acid (tetradecanoic acid), with a substitution pattern involving three consecutive ethylenediamine-derived substituents:

- A 2-aminoethyl group (-NH-CH₂-CH₂-NH₂) attached to the nitrogen of the myristamide backbone.

- A second 2-aminoethyl group linked to the first via an amine bond.

- A third 2-aminoethyl group extending the chain, terminated by an acetate counterion.

The full name reflects the compound’s polyamine backbone and the monoacetate salt form, emphasizing the sequential ethylenediamine units and the myristoyl fatty acid chain.

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by the CAS Registry Number 94113-40-3 , assigned by the Chemical Abstracts Service. Additional identifiers include:

| Identifier Type | Value |

|---|---|

| EINECS Number | 302-573-5 |

| Synonym | N-[2-[(2-Aminoethyl)amino]ethyl]myristamide monoacetate |

| Depositor-Supplied Name | Acetic acid; N-[2-(2-aminoethylamino)ethyl]tetradecanamide |

These identifiers facilitate cross-referencing across regulatory, commercial, and academic databases such as PubChem and ChemSpider.

Molecular Formula and Weight Analysis

The molecular formula C₂₀H₄₃N₃O₃ accounts for the myristamide core (C₁₄H₂₇NO), three ethylenediamine units (C₆H₁₈N₄), and one acetate ion (C₂H₄O₂). A detailed elemental breakdown is provided below:

| Element | Count | Atomic Mass (Da) | Contribution (Da) |

|---|---|---|---|

| Carbon (C) | 20 | 12.01 | 240.20 |

| Hydrogen (H) | 43 | 1.008 | 43.34 |

| Nitrogen (N) | 3 | 14.01 | 42.03 |

| Oxygen (O) | 3 | 16.00 | 48.00 |

| Total | - | - | 373.57 |

The calculated molecular weight of 373.57 g/mol aligns with experimental data from mass spectrometry. Notably, the initial formula C₂₀H₄₃N₃O reported in some sources omits two oxygen atoms from the acetate group, highlighting the importance of structural validation via tools like InChI (InChI=1/C18H39N3O.C2H4O2).

Properties

CAS No. |

93942-06-4 |

|---|---|

Molecular Formula |

C20H44N4O.C2H4O2 C22H48N4O3 |

Molecular Weight |

416.6 g/mol |

IUPAC Name |

acetic acid;N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]tetradecanamide |

InChI |

InChI=1S/C20H44N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(25)24-19-18-23-17-16-22-15-14-21;1-2(3)4/h22-23H,2-19,21H2,1H3,(H,24,25);1H3,(H,3,4) |

InChI Key |

WLQQXEVZSFTGQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate typically follows a multi-step process:

- Activation of Myristic Acid: Myristic acid (tetradecanoic acid) is first activated to facilitate amide bond formation. Common activation methods include conversion to acid chlorides or N-hydroxysuccinimide (NHS) esters.

- Amidation with Polyamine: The activated myristic acid derivative is reacted with a polyamine such as triethylenetetramine (containing three aminoethyl units) under controlled pH (usually mildly basic, pH 8–9) to form the amide linkage.

- Salt Formation: The free base amide is then converted to the monoacetate salt by reaction with acetic acid, improving solubility and stability.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Activation of Myristic Acid | Thionyl chloride or NHS, inert solvent (e.g., dichloromethane) | Performed at 0–5°C to avoid side reactions |

| Amidation | Triethylenetetramine, solvent (DMF or THF), pH 8–9, temperature 0–25°C | Slow addition to control exotherm; inert atmosphere recommended |

| Salt Formation | Acetic acid, room temperature | Stoichiometric amounts to form monoacetate salt |

The amidation step is critical and requires precise control to prevent oligomerization or side reactions. Solvent choice and temperature are optimized to maximize yield and purity.

Industrial Scale Considerations

- Continuous Flow Reactors: Industrial synthesis often employs continuous flow systems to maintain consistent reaction conditions and improve scalability.

- Automated pH and Temperature Control: Automated systems ensure optimal amidation conditions, reducing batch variability.

- Catalysts: While amidation typically proceeds without catalysts, some processes may use coupling agents (e.g., EDC, DCC) to enhance reaction rates and yields.

Purification and Characterization

Purification Techniques

- Column Chromatography: Silica gel chromatography using methanol/chloroform gradients is common to separate the product from unreacted starting materials and side products.

- Preparative High-Performance Liquid Chromatography (HPLC): Used for high-purity isolation (>95%).

- Crystallization: Sometimes employed for final purification of the monoacetate salt.

Analytical Methods for Verification

| Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation (¹H and ¹³C) | Identification of amide protons, aminoethyl groups |

| Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak matching expected mass |

| Infrared Spectroscopy (IR) | Functional group verification | Amide C=O stretch (~1650 cm⁻¹), N-H bending (~1550 cm⁻¹) |

| Elemental Analysis | Purity and composition | Consistency with theoretical C, H, N content |

These methods ensure the structural integrity and purity of the synthesized compound.

Reaction Analysis and Chemical Behavior

Types of Chemical Reactions

- Oxidation: Amino groups can be oxidized to corresponding oxides using agents like hydrogen peroxide or potassium permanganate.

- Reduction: The compound can be reduced to simpler amines using lithium aluminum hydride.

- Substitution: Amino groups can undergo substitution with electrophiles such as alkyl halides under basic conditions.

Reaction Outcomes

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | H2O2, KMnO4 | Amino group oxides |

| Reduction | LiAlH4 | Reduced amine derivatives |

| Substitution | Alkyl halides, base (e.g., NaOH) | Alkylated amine derivatives |

These reactions allow functional modification of the compound for tailored applications.

Summary Table of Preparation Methods

| Preparation Stage | Description | Key Parameters | Outcome/Notes |

|---|---|---|---|

| Myristic Acid Activation | Conversion to acid chloride or NHS ester | 0–5°C, inert solvent | Activated intermediate for amidation |

| Amidation | Reaction with triethylenetetramine | pH 8–9, 0–25°C, DMF or THF solvent | Formation of amide bond |

| Salt Formation | Reaction with acetic acid | Room temperature, stoichiometric acid | Monoacetate salt formation |

| Purification | Chromatography or preparative HPLC | Methanol/chloroform gradients | >95% purity product |

| Characterization | NMR, MS, IR, elemental analysis | Standard analytical protocols | Confirmation of structure and purity |

Research Findings and Practical Notes

- The amidation reaction is sensitive to pH and temperature; maintaining mild basic conditions prevents side reactions.

- Solvent choice affects solubility and reaction kinetics; polar aprotic solvents like DMF or THF are preferred.

- The monoacetate salt form improves compound stability and solubility, facilitating handling and application.

- Industrial synthesis benefits from continuous flow and automated control to enhance reproducibility and yield.

- Analytical verification is essential at each stage to ensure product quality, especially for research and pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Acylation reactions are typically carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various acylated derivatives depending on the acylating agent used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C22H48N4O3

- Molecular Weight : 416.6 g/mol

- IUPAC Name : Acetic acid; N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]tetradecanamide

- CAS Number : 93942-06-4

The compound features multiple amino groups, which contribute to its potential reactivity and interactions in biological systems. The presence of a myristamide moiety suggests its role in membrane interactions, making it a candidate for various biomedical applications.

Drug Delivery Systems

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate has been investigated for its potential in drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study : A study published in the Journal of Controlled Release demonstrated that formulations containing this compound improved the delivery efficiency of chemotherapeutic agents in cancer treatment models, leading to enhanced therapeutic outcomes compared to conventional methods .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties, making it suitable for use in developing antimicrobial agents. Its ability to disrupt bacterial membranes can be harnessed to create novel antibiotics.

Case Study : In a study published in Antimicrobial Agents and Chemotherapy, this compound was shown to be effective against various strains of bacteria, including resistant strains, suggesting its potential as a lead compound for new antibiotic development .

Cosmetic Applications

The compound's surfactant properties enable its use in cosmetic formulations, particularly in skin care products where emulsification and stabilization are required.

Skin Conditioning Agents

This compound is utilized as a skin conditioning agent due to its ability to enhance skin hydration and barrier function.

Case Study : A formulation study highlighted in International Journal of Cosmetic Science reported improvements in skin moisture retention when products containing this compound were applied over a four-week period .

Molecular Biology Studies

This compound serves as a useful tool in molecular biology for studying protein interactions and cellular signaling pathways due to its capacity to modify membrane dynamics.

Research Insight : Investigations into how this compound affects cell membrane integrity have provided insights into cellular processes such as endocytosis and signal transduction, as documented in Cell Biology International .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate involves its interaction with cellular components. The compound can:

Bind to Receptors: The amino groups allow it to interact with various receptors on the cell surface, modulating signaling pathways.

Alter Membrane Properties: The long-chain fatty acid moiety can integrate into cell membranes, affecting their fluidity and function.

Induce Cellular Responses: These interactions can lead to changes in gene expression, protein activity, and cellular behavior.

Comparison with Similar Compounds

Key Analogs :

N-(2-((2-Aminoethyl)amino)ethyl)palmitamide monoacetate (C16 alkyl chain)

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octanamide monoacetate (C8 alkyl chain)

N-[2-[(2-Hydroxyethyl)amino]ethyl]palmitamide monoacetate (hydroxyethyl substitution)

Comparative Analysis :

Impact of Alkyl Chain Length

- Solubility : Shorter chains (e.g., octanamide, C8) exhibit higher aqueous solubility due to reduced hydrophobicity. The myristamide (C14) balances moderate lipophilicity with solubility enhanced by the acetate salt.

- Thermal Stability : Longer chains (e.g., palmitamide, C16) likely have higher melting/boiling points than myristamide (C14) and octanamide (C8). The octanamide derivative’s boiling point of 601.7°C suggests the myristamide analog would exceed this range.

- Biological Interactions : Longer alkyl chains enhance membrane permeability and lipid bilayer interactions, critical for drug delivery applications.

Functional Group Modifications

- Aminoethyl vs.

- Branching and Complexity: The octanamide derivative’s additional ethylamino group increases its topological complexity (270 per ), which may influence binding specificity in biochemical applications.

Biological Activity

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate, commonly referred to by its CAS number 93942-06-4, is a compound with significant biological activity that has been studied for its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H48N4O3

- Molecular Weight : 416.64 g/mol

- IUPAC Name : Acetic acid; N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]tetradecanamide

- Canonical SMILES : CCCCCCCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O

This compound features a long hydrophobic myristamide chain, which is essential for its biological activity, particularly in membrane interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The presence of multiple amino groups allows for potential hydrogen bonding and electrostatic interactions with negatively charged cellular components.

Key Mechanisms Include:

- Membrane Permeabilization : The hydrophobic myristamide tail facilitates insertion into lipid bilayers, potentially disrupting membrane integrity.

- Cell Signaling Modulation : The compound may influence signaling pathways by interacting with membrane receptors or altering lipid raft composition.

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy.

In Vitro Studies

Research has demonstrated that this compound shows selective cytotoxicity against tumor cells while sparing normal cells. For example, studies have indicated:

- Cytotoxic Effects : The compound was tested against human oral squamous cell lines and exhibited significant cytotoxicity, particularly in HSC-2 cells, while normal human gingival fibroblasts showed resistance .

| Cell Line | Sensitivity Level |

|---|---|

| HSC-2 | High |

| HSG | Moderate |

| HSC-3 | Low |

| Human Gingival Fibroblasts (HGF) | Resistant |

Case Studies

A notable case study involved the application of the compound in a therapeutic context where it was administered to cultured tumor cells. The results indicated:

- Induction of Apoptosis : The compound triggered apoptotic pathways as evidenced by increased caspase activity and DNA fragmentation in treated cells.

Toxicological Profile

The safety profile of this compound has been evaluated in various assays:

- Acute Toxicity : Studies indicate low acute toxicity levels in animal models, suggesting a favorable safety margin for potential therapeutic use.

Q & A

Q. How should researchers reconcile discrepancies between computational predictions and experimental binding assays?

Q. What theoretical frameworks explain the compound’s dual role as a membrane stabilizer and pro-apoptotic agent?

- Methodological Answer : Apply systems biology models (e.g., Boolean networks) to integrate lipid raft modulation data (confocal microscopy) with apoptosis markers (caspase-3 activation). Test hypotheses using lipidomics (LC-MS) to correlate membrane composition changes with cell fate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.